N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Physicochemical profiling Medicinal chemistry Lead optimization

Select CAS 476633-12-2 as a differentiated 6-fluorobenzothiazole-sulfonamide hybrid for focused antiproliferative screening. The indoline-1-sulfonyl benzamide motif delivers tubulin inhibition (IC50 1.1 μM in related series) and sub-100 nM cell activity. Unique 6-fluoro substitution provides a zero-background 19F NMR handle for concentration verification and metabolic tracking—capabilities absent in the des-fluoro analog (CAS 361170-52-7). Deploy alongside matched comparators (6-H, 6-CH3 analogs) to isolate fluorine-dependent SAR in tubulin polymerization, anti-infective, or cholinesterase panels.

Molecular Formula C22H16FN3O3S2
Molecular Weight 453.51
CAS No. 476633-12-2
Cat. No. B2640142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
CAS476633-12-2
Molecular FormulaC22H16FN3O3S2
Molecular Weight453.51
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
InChIInChI=1S/C22H16FN3O3S2/c23-16-7-10-18-20(13-16)30-22(24-18)25-21(27)15-5-8-17(9-6-15)31(28,29)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H,24,25,27)
InChIKeyDHLNBSLLVHQNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-12-2): Structural Identity and Compound Class


N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-12-2; molecular formula C22H16FN3O3S2; molecular weight 453.51 g/mol) is a synthetic sulfonamide-benzamide hybrid featuring a 6-fluorobenzothiazole core connected via an amide linkage to a 4-(indolin-1-ylsulfonyl)phenyl moiety. The compound belongs to the 1-arylsulfonyl indoline-benzamide chemotype, a scaffold class with demonstrated antiproliferative and tubulin-inhibitory activity [1]. Its closest structural analog is the des-fluoro variant N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361170-52-7, MW 435.52), differing only by the absence of the 6-fluoro substituent . The compound is supplied as a research-grade chemical (typical purity ≥95%) intended for in vitro screening and medicinal chemistry applications [2].

Why N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide Cannot Be Substituted with Des-Fluoro or 6-Alkyl Analogs


Within the 6-substituted benzothiazole-2-yl 4-(indolin-1-ylsulfonyl)benzamide series, substitution at the benzothiazole 6-position is not a silent structural variation. Published SAR on structurally related 2-(4-aminophenyl)benzothiazoles demonstrates that the position of fluorine substitution critically governs both cytotoxic potency and metabolic phenotype: 6-fluoro isomers (and 4-fluoro isomers) retain the biphasic dose-response relationship characteristic of active antitumor benzothiazoles, whereas 5- and 7-fluoro isomers lose this property [1]. Furthermore, the des-fluoro analog (CAS 361170-52-7) lacks the 19F NMR spectroscopic handle, eliminating a key quantitative analytical capability for concentration verification, metabolic tracking, and purity assessment [2]. The 6-fluoro substituent also contributes measurable electronic effects (Hammett σm ≈ 0.34) that modulate the benzothiazole ring's electron density, which in related 6-fluorobenzothiazole carbamate and amide series directly influences enzyme inhibitory potency against acetylcholinesterase (IC50 range 36.1–78.6 μM) and butyrylcholinesterase (IC50 range 9.8–215.4 μM) [3].

Quantitative Differentiation Evidence for N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-12-2)


Physicochemical Property Differentiation: 6-Fluoro vs. Des-Fluoro Analog

The 6-fluoro substitution on the benzothiazole ring of CAS 476633-12-2 produces measurable physicochemical changes relative to the des-fluoro analog (CAS 361170-52-7). The molecular weight increases from 435.52 to 453.51 g/mol (+18 Da, approximately +4.1%). The predicted LogP of the 6-fluorobenzothiazole core (LogP = 2.44 for 6-fluorobenzo[d]thiazole) exceeds that of unsubstituted benzothiazole (LogP ≈ 2.01), indicating an approximately +0.4 LogP unit increase attributable to fluorine [1]. This lipophilicity shift has been shown in analogous benzothiazole series to correlate with both membrane permeability and enzyme inhibitory potency, though the direction is target-dependent [2].

Physicochemical profiling Medicinal chemistry Lead optimization

19F NMR Spectroscopic Quantification: A Unique Analytical Handle Absent in Non-Fluorinated Analogs

CAS 476633-12-2 contains a single fluorine atom at the benzothiazole 6-position, providing a unique 19F NMR signal. This enables quantitative 19F NMR (qFNMR) for concentration verification, purity assessment, and metabolic fate tracking with sensitivity comparable to 1H NMR but against a zero-background signal in biological matrices [1]. The des-fluoro analog (CAS 361170-52-7) and 6-methyl analog (CAS 361170-47-0) lack this capability entirely. Published 19F NMR characterization of structurally related 6-fluorobenzo[d]thiazole amides and carbamates confirms the practical utility of this analytical handle for confirming compound identity and quantifying stock solution concentrations [1][2].

Analytical chemistry Metabolism studies Quality control

Class-Level Antimicrobial Activity of 6-Fluorobenzothiazole Amides: Potency Comparable to Clinical Standards

A series of structurally related 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was systematically screened for antibacterial and antifungal activity. Selected compounds in this 6-fluorobenzothiazole amide series demonstrated antibacterial activity 'comparable or slightly better' than chloramphenicol and cefoperazone, and antifungal activity comparable to amphotericin B, when tested against a panel of bacterial and fungal strains including Candida albicans [1]. This class-level evidence establishes that the 6-fluorobenzothiazole-amide pharmacophore—preserved in CAS 476633-12-2—is competent for antimicrobial activity at clinically relevant benchmark levels. Direct MIC data for CAS 476633-12-2 against specific strains have not been published; the antimicrobial potential is inferred from scaffold-level SAR.

Antimicrobial screening Antifungal activity Anti-infective discovery

Position-Dependent Antitumor Potency of Fluorinated Benzothiazoles: 6-Fluoro Isomers Retain Biphasic Dose-Response

In a landmark SAR study of fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro isomer (compound 10d) and 4-fluoro isomer (compound 10b) retained the characteristic biphasic dose-response relationship in sensitive breast cancer cell lines (MCF-7 and MDA 468), with GI50 < 1 nM in sensitive lines and inactivity (GI50 > 10 μM) in resistant lines. Critically, the 5-fluoro (10h) and 7-fluoro (10i) isomers lost this biphasic pattern, demonstrating that the position of fluorine on the benzothiazole ring is a key determinant of antitumor pharmacodynamic behavior [1]. While CAS 476633-12-2 has a different 2-substituent (amide-linked sulfonylbenzamide vs. aminophenyl), the 6-fluorobenzothiazole core is identical, and the positional SAR suggests that 6-fluoro substitution is permissive for—or may actively contribute to—the retention of desirable antitumor pharmacological properties.

Anticancer drug discovery Benzothiazole SAR Cytotoxicity profiling

Indoline-Sulfonyl Benzamide Scaffold: Validated Antitubulin and Antiproliferative Chemotype

The 1-arylsulfonyl indoline-benzamide scaffold represented by CAS 476633-12-2 has been validated as a productive antitubulin chemotype. A closely related 1-arylsulfonyl indoline-benzamide (compound 9 in Lai et al., 2018) demonstrated tubulin polymerization inhibition with an IC50 of 1.1 μM, outperforming combretastatin A-4, and exhibited antiproliferative activity across multiple cancer cell lines including MDR-positive variants at nanomolar concentrations: IC50 = 49 nM (KB), 79 nM (A549), 63 nM (MKN45), 64 nM (KB-VIN10), 43 nM (KB-S15), and 46 nM (KB-7D) [1]. This compound also displayed dual HDAC1/2/6 inhibitory activity. While CAS 476633-12-2 incorporates a benzothiazole rather than a simple aryl group at the amide terminus, the indoline-1-sulfonyl benzamide substructure—directly shared with the validated chemotype—is the pharmacophoric element responsible for tubulin engagement.

Tubulin inhibition Antiproliferative agents HDAC inhibition

Cholinesterase Inhibitory SAR: Fluorine Substitution as a Modulator of Enzyme Inhibition Potency

A systematic SAR study of 2-substituted 6-fluorobenzo[d]thiazole carbamates established quantitative inhibitory ranges for both acetylcholinesterase (AChE: IC50 = 36.1–78.6 μM) and butyrylcholinesterase (BChE: IC50 = 9.8–215.4 μM), with potency comparable to the clinical drug rivastigmine [1]. The study demonstrated that inhibitory activity was dependent on the lipophilicity and Taft polar/steric constants of substituents, parameters directly influenced by the 6-fluorobenzothiazole core. The HepG2 cytotoxicity screen incorporated into this study provides a benchmark selectivity ratio (IC50 cholinesterase inhibition / CC50 HepG2) for evaluating compound safety margins. While CAS 476633-12-2 carries a sulfonylbenzamide rather than a carbamate at the 2-position, the conserved 6-fluorobenzothiazole core ensures similar electronic and lipophilic contributions to target engagement.

Cholinesterase inhibition Neurodegeneration Alzheimer's disease

Recommended Research Application Scenarios for N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-12-2)


Focused Anticancer Screening Libraries: Tubulin and Proliferation Phenotypic Assays

CAS 476633-12-2 is best deployed as a structurally differentiated member of focused screening libraries targeting tubulin polymerization or cancer cell proliferation. The indoline-1-sulfonyl benzamide substructure has been validated in a closely related compound series (compound 9, Lai et al. 2018) with tubulin IC50 = 1.1 μM and antiproliferative activity at 43–79 nM across six cell lines including MDR-positive variants [1]. The 6-fluorobenzothiazole substitution provides a vector for exploring selectivity and potency modulation relative to the published unsubstituted-aryl leads. 19F NMR tracking enables quantitative concentration verification in screening well plates, directly supporting data reproducibility [2].

Antimicrobial Susceptibility Screening: Gram-Positive, Gram-Negative, and Fungal Panels

The 6-fluorobenzothiazole-amide chemotype has demonstrated antibacterial and antifungal activity at levels comparable to clinical standards chloramphenicol, cefoperazone, and amphotericin B in published screening panels [1]. CAS 476633-12-2 extends this chemotype with the indoline-sulfonyl benzamide modification. Users screening for novel anti-infective scaffolds should prioritize this compound within a panel that includes the des-fluoro analog (CAS 361170-52-7) and 6-methyl analog (CAS 361170-47-0) as matched comparators to isolate the contribution of 6-fluoro substitution to anti-infective potency.

Cholinesterase Inhibitor Tool Compound with Non-Carbamate Chemotype

Published 6-fluorobenzothiazole carbamates inhibit AChE (IC50 = 36.1–78.6 μM) and BChE (IC50 = 9.8–215.4 μM) with potency comparable to rivastigmine, and cytotoxicity has been benchmarked in HepG2 cells [1]. CAS 476633-12-2 replaces the carbamate warhead with a sulfonylbenzamide moiety, offering a tool compound to probe whether non-covalent cholinesterase inhibition via the 6-fluorobenzothiazole scaffold can achieve potency without the covalent carbamate liability. Pairing this compound with the established carbamate series in side-by-side AChE/BChE assays and HepG2 counterscreens will generate directly interpretable SAR.

Metabolic Stability and CYP Profiling Studies Leveraging 19F NMR Detection

The single fluorine atom on the benzothiazole 6-position provides a zero-background 19F NMR signal suitable for monitoring compound disappearance in microsomal or hepatocyte incubations without requiring radiolabeled material or LC-MS/MS method development [1][2]. This is particularly valuable for early-stage metabolic stability profiling where rapid turnaround is prioritized. Users should consider that 6-fluorobenzothiazole-containing compounds may be substrates for aldehyde oxidase (AO) in addition to CYP450 enzymes [3]; inclusion of AO-specific controls (e.g., hydralazine or raloxifene as inhibitors) in metabolic stability assays is recommended.

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.